3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE is an organic compound characterized by the presence of two aromatic rings substituted with fluorine and methyl groups
Preparation Methods
The synthesis of 3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 3,4-dimethylbenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often used to facilitate the reaction.
Procedure: The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids, to form new substituted products.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-2-(3,4-dimethylphenyl)ethanone: This compound has a similar structure but differs in the length of the carbon chain, which can affect its reactivity and applications.
1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one: The presence of a single methyl group on the aromatic ring can lead to different chemical properties and biological activities.
1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBHRLUWCMOZEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644867 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-87-8 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.